

(+)-Goitrin: A Technical Guide on the Cyclic Thiocarbamate Organosulfur Compound

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Compound of Interest

Compound Name: (+)-Goitrin

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Abstract

Goitrin, chemically known as (S)-5-vinyl-1,3-oxazolidine-2-thione, is a naturally occurring cyclic thiocarbamate and an organosulfur compound.[1][2] It is primarily found in cruciferous vegetables of the Brassica genus, where it exists as its precursor, progoitrin, a type of glucosinolate.[2] Upon plant cell damage, the enzyme myrosinase hydrolyzes progoitrin to an unstable intermediate that spontaneously cyclizes to form goitrin.[2] The principal biological activity of goitrin is its antithyroid effect, which manifests through the inhibition of thyroid hormone synthesis.[1] This technical guide provides a comprehensive overview of **(+)-Goitrin**, including its chemical properties, natural occurrence, mechanism of action, and relevant experimental protocols and quantitative data for research and drug development purposes.

Chemical and Physical Properties

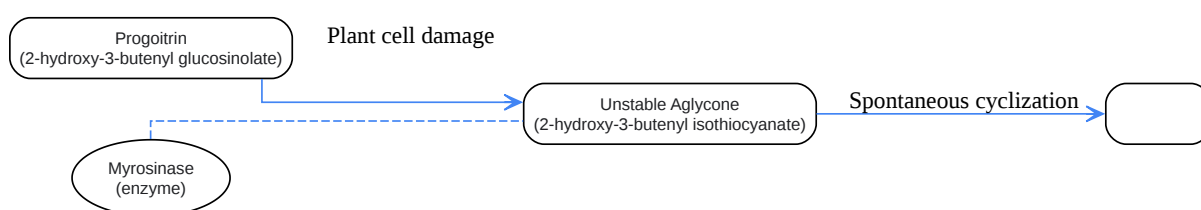
(+)-Goitrin is a chiral molecule, with the naturally occurring form being the (S)-enantiomer.[1] As a cyclic thiocarbamate, its structure features a five-membered oxazolidine ring with a thione group and a vinyl side chain.[2]

Property	Value	Reference
IUPAC Name	(5S)-5-ethenyl-1,3-oxazolidine-2-thione	[2]
Synonyms	Goitrin, I-5-Vinyl-2-thiooxazolidone	[1]
Molecular Formula	C ₅ H ₇ NOS	[2]
Molecular Weight	129.18 g/mol	[1]
CAS Number	13190-34-6	[2]

Natural Occurrence and Biosynthesis

Goitrin is not directly present in intact plant tissues. It is formed from its precursor, progoitrin (2-hydroxy-3-butenyl glucosinolate), through enzymatic hydrolysis.[2] This reaction is catalyzed by myrosinase, an enzyme that is physically separated from glucosinolates in intact plant cells. When the plant is damaged, for instance by chewing or cutting, myrosinase comes into contact with progoitrin, initiating the formation of goitrin.[2]

The following diagram illustrates the biosynthesis of Goitrin from Progoitrin.



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Caption: Biosynthesis of **(+)-Goitrin** from its precursor Progoitrin.

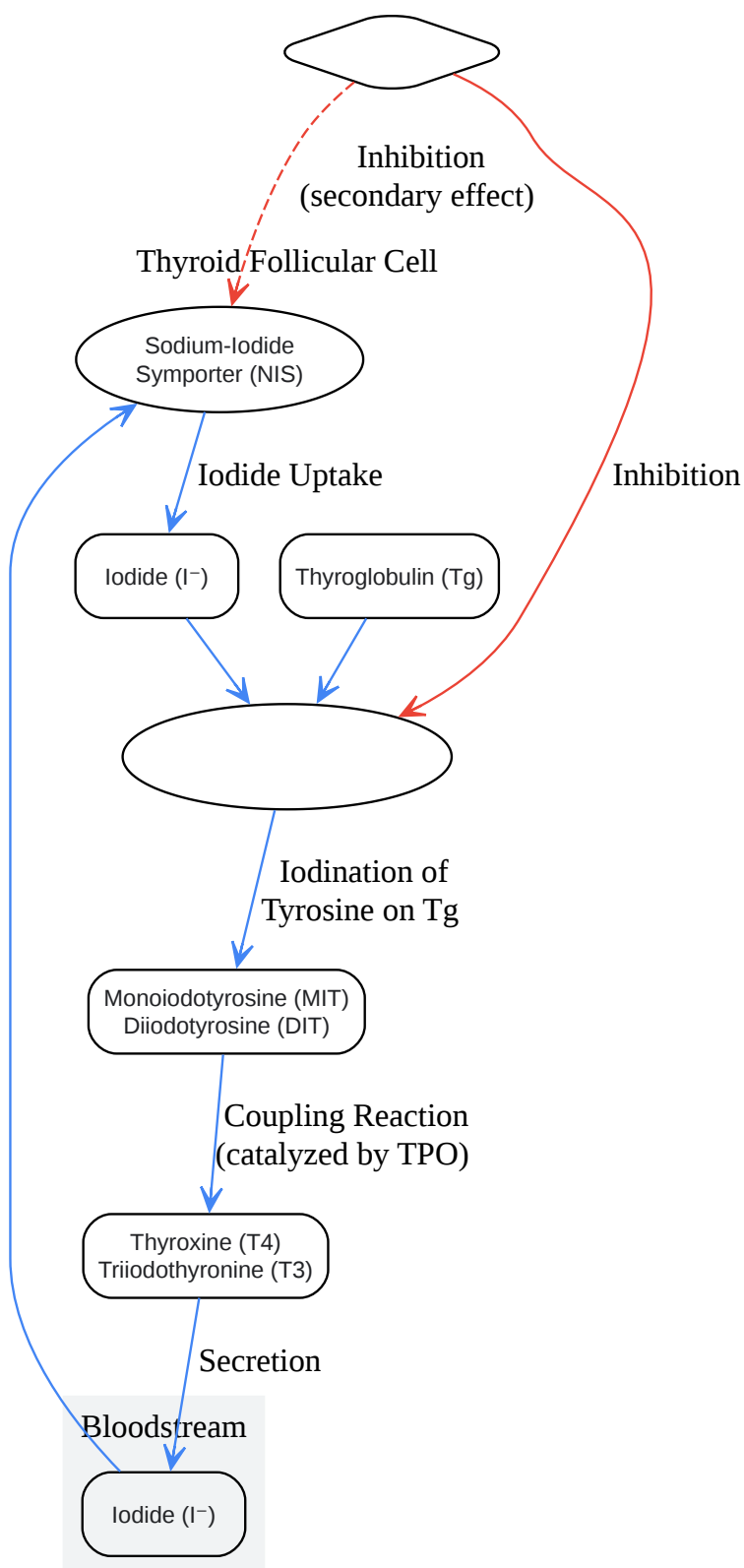
High concentrations of the goitrin precursor, progoitrin, are found in various cruciferous vegetables. The table below summarizes the goitrin content in some common Brassica vegetables.

Vegetable	Goitrin Content (μmol/100g)	Reference
Collards	Sufficient to potentially decrease iodine uptake	[3][4]
Brussels Sprouts	Sufficient to potentially decrease iodine uptake	[3][4]
Russian Kale (Brassica napus)	Sufficient to potentially decrease iodine uptake	[3][4]
Turnip Tops	< 10	[3][4]
Commercial Broccoli	< 10	[3][4]
Broccoli Rabe	< 10	[3][4]
Kale (Brassica oleracea)	< 10	[3][4]

Mechanism of Antithyroid Action

The primary mechanism of goitrin's antithyroid activity is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][5] TPO catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3).[4][6] Goitrin acts as a competitive inhibitor of TPO, thereby reducing the production of thyroid hormones.[4] Additionally, goitrin can interfere with the uptake of iodine into the thyroid gland, although its primary effect is on TPO.[5]

The following diagram outlines the thyroid hormone synthesis pathway and the points of inhibition by Goitrin.



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Caption: Inhibition of thyroid hormone synthesis by **(+)-Goitrin**.

Quantitative Bioactivity Data

While a specific IC50 value for the inhibition of thyroid peroxidase by goitrin is not readily available in the cited literature, its potent inhibitory effect is well-documented.^[1] Studies in humans have quantified the amount of goitrin required to impact thyroid function.

Parameter	Value	Condition	Reference
Inhibition of Radioiodine Uptake	194 µmol	Minimum amount of goitrin required to decrease radioiodine uptake in human subjects.	^{[3][4][7]}
No Inhibition of Radioiodine Uptake	77 µmol	Ingested amount of goitrin that caused no inhibition of radioiodine uptake in human subjects.	^{[3][4][7]}
Anti-influenza virus (H1N1) activity	IC50 of 0.19 µM	In Madin-Darby canine kidney (MDCK) cells after 72 hours of incubation.	^[1]

Experimental Protocols

Extraction and Quantification of Goitrin from Brassica Vegetables

This protocol is based on methods described for the analysis of goitrin and other glucosinolate breakdown products.^{[2][8][9][10]}

Objective: To extract and quantify the amount of goitrin in a given Brassica vegetable sample.

Materials:

- Brassica vegetable sample

- Deionized water
- Hexane
- 2 M Ammonia in methanol
- Liquid nitrogen or dry ice
- Homogenizer
- Centrifuge
- Vortex mixer
- SpeedVac concentrator
- LC-MS/MS system

Procedure:

- **Sample Preparation:** Freeze the fresh vegetable sample in liquid nitrogen or with dry ice and grind to a fine powder using a homogenizer.
- **Extraction:** Weigh a known amount of the powdered sample and add a specific volume of deionized water. Homogenize the mixture to allow for the enzymatic conversion of progoitrin to goitrin.
- **Liquid-Liquid Extraction:** Add hexane to the aqueous homogenate, vortex vigorously, and centrifuge to separate the layers. Collect the hexane supernatant. Repeat the hexane extraction on the aqueous layer and combine the hexane extracts.
- **Derivatization:** Add 2 M ammonia in methanol to the combined hexane extracts. Vortex and incubate at room temperature on a shaker for 3 hours, followed by incubation at 4°C overnight. This step is for the derivatization of isothiocyanates but is included in protocols that also measure goitrin.
- **Sample Concentration:** Dry the derivatized sample using a SpeedVac concentrator.

- LC-MS/MS Analysis: Reconstitute the dried sample in a suitable solvent (e.g., methanol/water mixture). Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a C18 column. Use a standard curve of purified goitrin to quantify the concentration in the sample.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This is a generalized protocol for assessing TPO inhibition, which can be adapted for testing goitrin.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Objective: To determine the inhibitory effect of goitrin on the activity of thyroid peroxidase.

Materials:

- Purified porcine or recombinant human thyroid peroxidase (TPO)
- Goitrin standard solution at various concentrations
- Guaiacol (as a substrate)
- Hydrogen peroxide (H_2O_2)
- Phosphate buffer (pH 7.4)
- Spectrophotometer

Procedure:

- Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing the phosphate buffer, guaiacol solution, and the TPO enzyme solution.
- Inhibitor Addition: Add different concentrations of the goitrin solution to the reaction wells. Include a control well with no inhibitor.
- Initiation of Reaction: Start the enzymatic reaction by adding H_2O_2 to each well.
- Measurement of TPO Activity: Immediately measure the change in absorbance at 470 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to

the TPO activity.

- **Data Analysis:** Calculate the percentage of TPO inhibition for each goitrin concentration compared to the control. Determine the IC₅₀ value of goitrin, which is the concentration of goitrin that inhibits 50% of the TPO activity.

Sodium-Iodide Symporter (NIS) Inhibition Assay

This protocol is based on the Sandell-Kolthoff reaction for measuring iodide uptake in cells expressing NIS.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Objective: To evaluate the effect of goitrin on the activity of the sodium-iodide symporter.

Materials:

- FRTL-5 rat thyroid cells or other cell line stably expressing human NIS (e.g., hNIS-HEK293T-EPA)
- Goitrin standard solution at various concentrations
- Sodium perchlorate (as a positive control for NIS inhibition)
- Hanks' Balanced Salt Solution (HBSS)
- Sodium iodide (NaI) solution
- Ceric ammonium sulfate solution
- Arsenious acid solution
- 96-well cell culture plates
- Spectrophotometer

Procedure:

- **Cell Culture:** Culture the NIS-expressing cells in 96-well plates until confluent.

- **Inhibitor Treatment:** Wash the cells with HBSS and then incubate with different concentrations of goitrin or sodium perchlorate in HBSS for a defined period.
- **Iodide Uptake:** Add a solution of NaI to each well and incubate to allow for iodide uptake by the cells.
- **Cell Lysis and Reaction:** After the incubation period, lyse the cells. Transfer the cell lysates to a new plate.
- **Sandell-Kolthoff Reaction:** Add ceric ammonium sulfate and arsenious acid solutions to the lysates. The rate of the color change (from yellow to colorless) is proportional to the iodide concentration.
- **Measurement and Analysis:** Measure the absorbance at 420 nm. A decrease in the rate of color change in the presence of goitrin indicates inhibition of iodide uptake. Calculate the percentage of NIS inhibition and determine the IC50 value.

Conclusion

(+/-)-Goitrin is a significant organosulfur compound with well-established antithyroid properties. Its mechanism of action, primarily through the inhibition of thyroid peroxidase, makes it a compound of interest for researchers in endocrinology, toxicology, and drug development. The provided quantitative data and experimental protocols offer a foundation for further investigation into the biological effects of goitrin and its potential therapeutic or toxicological implications. The use of standardized assays for TPO and NIS inhibition will be crucial in elucidating the precise potency of goitrin and comparing its activity with other known goitrogenic compounds.

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